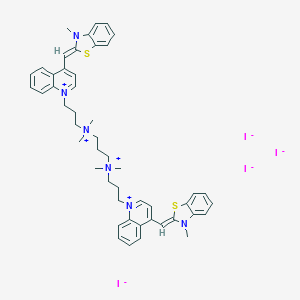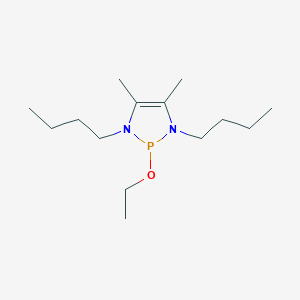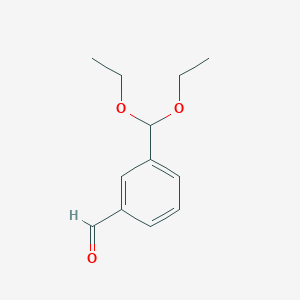
3-(Diethoxymethyl)benzaldehyd
Übersicht
Beschreibung
3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of 3-(Diethoxymethyl)benzaldehyde consists of a benzene ring with a formyl group (C=O) and a diethoxymethyl group (CH2OCH2CH3) attached to it . The InChI string is1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis
3-(Diethoxymethyl)benzaldehyde has a refractive index of n20/D 1.5050 (lit.), a boiling point of 160 °C/35 mmHg (lit.), and a density of 1.024 g/mL at 25 °C (lit.) . It is also classified as a combustible liquid .Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-(Diethoxymethyl)benzaldehyd: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Struktur, die eine Benzaldehyd-Einheit mit Diethoxymethyl-Substituenten aufweist, macht es für die Synthese komplexer organischer Moleküle geeignet. Es kann verschiedene chemische Reaktionen eingehen, einschließlich Kondensation, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden, was für den Aufbau molekularer Komplexität von grundlegender Bedeutung ist .
Parfümindustrie
Aufgrund seines starken, süßen, mandelartigen Duftes findet This compound Verwendung in der Parfümindustrie. Es kann in Parfüms und anderen Duftprodukten eingearbeitet werden, um ihnen ein unverwechselbares Aroma zu verleihen. Seine Löslichkeit sowohl in Wasser als auch in Alkohol macht es vielseitig für verschiedene Formulierungen .
Medizinische Chemie
In der medizinischen Chemie kann This compound zur Synthese von Pharmazeutika verwendet werden, die einen Benzaldehyd-Kern benötigen. Es kann als Vorläufer für die Entwicklung neuer Medikamente dienen, insbesondere bei der Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen gegen verschiedene Krankheiten .
Materialwissenschaft
Die einzigartigen Eigenschaften dieser Verbindung werden in der Materialwissenschaft untersucht, insbesondere bei der Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften. Seine molekulare Struktur könnte ein Schlüsselelement bei der Herstellung neuartiger Polymere oder Beschichtungen mit gewünschten Eigenschaften sein .
Analytische Chemie
This compound: kann als Standard oder Reagenz in der analytischen Chemie dienen. Seine eindeutigen spektroskopischen Eigenschaften ermöglichen es, in Methoden wie Chromatographie oder Spektrometrie zur Identifizierung und Quantifizierung von Substanzen eingesetzt zu werden .
Pflanzenschutzforschung
Die Reaktivität der Verbindung kann in der Pflanzenschutzforschung genutzt werden, um neue Pestizide oder Herbizide zu entwickeln. Ihre Fähigkeit, stabile Verbindungen mit anderen Elementen zu bilden, kann zur Herstellung von Produkten führen, die effektiver und umweltfreundlicher sind .
Safety and Hazards
3-(Diethoxymethyl)benzaldehyde is classified as a combustible liquid. It has a flash point of 154.4 °F (68 °C) in a closed cup . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Wirkmechanismus
Target of Action
3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is a significant organic compound with versatile applications in scientific research .
Mode of Action
It is believed to interact with enzymes and other proteins .
Pharmacokinetics
It is a colorless liquid that exhibits solubility in both water and alcohol . Its molecular weight is 208.25 .
Action Environment
Biochemische Analyse
Biochemical Properties
3-(Diethoxymethyl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .
Cellular Effects
The effects of 3-(Diethoxymethyl)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, it has been shown to enhance the efficacy of conventional antifungal agents by sensitizing the cells to oxidative stress .
Molecular Mechanism
At the molecular level, 3-(Diethoxymethyl)benzaldehyde exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, leading to destabilization of cellular redox homeostasis . This mechanism is particularly effective in inhibiting fungal growth and enhancing the efficacy of antifungal treatments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Diethoxymethyl)benzaldehyde change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained disruption of cellular antioxidation systems .
Dosage Effects in Animal Models
The effects of 3-(Diethoxymethyl)benzaldehyde vary with different dosages in animal models. At lower doses, it effectively disrupts cellular antioxidation without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular damage and toxicity . These threshold effects are critical for determining the safe and effective dosage for potential therapeutic applications.
Metabolic Pathways
3-(Diethoxymethyl)benzaldehyde is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-(Diethoxymethyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3-(Diethoxymethyl)benzaldehyde is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in disrupting cellular antioxidation systems and enhancing the efficacy of antifungal treatments.
Eigenschaften
IUPAC Name |
3-(diethoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC(=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584509 | |
| Record name | 3-(Diethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150990-60-6 | |
| Record name | 3-(Diethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

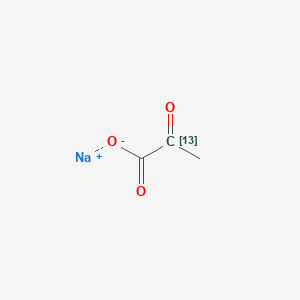

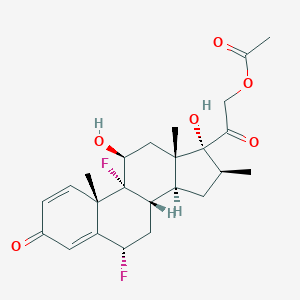

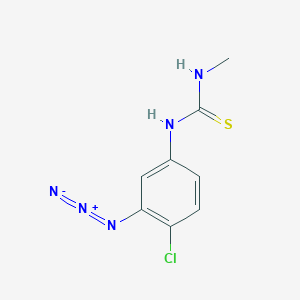
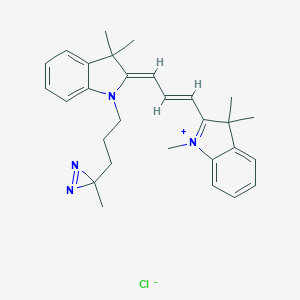
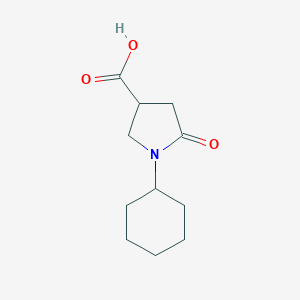

![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)

![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)

